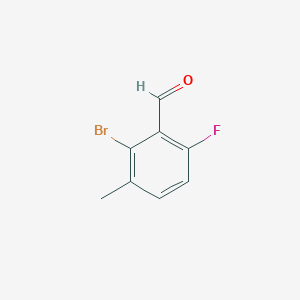

2-Bromo-6-fluoro-3-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-fluoro-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORDCPFFRDZLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597323 | |

| Record name | 2-Bromo-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154650-16-5 | |

| Record name | 2-Bromo-6-fluoro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoro-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde (CAS 154650-16-5)

From the Office of the Senior Application Scientist

Executive Summary

This compound is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an aldehyde, a bromine atom, a fluorine atom, and a methyl group—provides multiple reactive sites for strategic molecular elaboration. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By elucidating the causality behind synthetic choices and reaction pathways, this document serves as a practical resource for scientists leveraging this key intermediate in the development of complex molecular architectures and novel therapeutic agents.

Physicochemical and Spectroscopic Profile

The strategic arrangement of substituents on the benzene ring imparts distinct physical and chemical properties to this compound, making it a unique tool for synthetic chemists.[1] Its key properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 154650-16-5 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrFO | [1][3][5][6] |

| Molecular Weight | 217.03 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1][5] |

| Physical Form | White to Yellow Solid | |

| Melting Point | 43-47 °C | [7] |

| Boiling Point | 248.1 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥95% | [2][4] |

| SMILES | CC1=C(C(=C(C=C1)F)C=O)Br | [1][5] |

| InChIKey | HORDCPFFRDZLRG-UHFFFAOYSA-N | [1][5] |

Spectroscopic Signature

Characterization is critical for verifying the identity and purity of starting materials. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 10.3 ppm), aromatic protons, and the methyl group protons (around 2.3-2.5 ppm).

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbon of the aldehyde (typically >185 ppm), aromatic carbons (with C-F and C-Br couplings), and the methyl carbon.

-

¹⁹F NMR: A singlet is expected, with coupling to nearby aromatic protons. This technique is particularly useful for confirming the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being readily identifiable.

Synthesis and Mechanistic Considerations

The synthesis of this compound is not trivial and requires regiochemical control. While several routes are plausible, the most common approaches involve the formylation of a pre-functionalized aromatic ring. The choice of starting material is crucial and dictates the overall synthetic strategy.

Preferred Synthetic Route: Vilsmeier-Haack Formylation

A prevalent and effective method for introducing an aldehyde group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[8][9][10] This approach is advantageous as it uses common, inexpensive reagents and generally proceeds under mild conditions.[9] The starting material for this synthesis would logically be 1-bromo-3-fluoro-2-methylbenzene (also known as 2-bromo-6-fluorotoluene).

The rationale for this choice is based on the directing effects of the substituents. The methyl group is an ortho-, para-director, while the halogens are also ortho-, para-directing but deactivating. The formylation occurs at the position ortho to the fluorine and para to the methyl group, which is sterically accessible and electronically favored.

Caption: Vilsmeier-Haack formylation of 2-bromo-6-fluorotoluene.

Mechanistic Insight

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[11][12]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-bromo-6-fluorotoluene attacks the carbon of the Vilsmeier reagent.[11] This is the rate-determining step. The substitution occurs at the position least sterically hindered and electronically activated.

-

Rearomatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity. Subsequent hydrolysis of the iminium salt during aqueous workup yields the final aldehyde product.[9]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-bromo-6-fluorotoluene (1.0 eq) in a minimal amount of DMF or a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups, which allows for selective, stepwise transformations.

Caption: Key reaction pathways for this compound.

Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for building molecular complexity.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[1]

-

Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is cleanly achieved with mild hydride reagents such as sodium borohydride (NaBH₄).[1] More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used.

-

Reductive Amination: A two-step, one-pot reaction involving initial imine formation with a primary or secondary amine, followed by reduction with a reagent like sodium triacetoxyborohydride (STAB), provides direct access to substituted benzylamines.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form secondary alcohols.

Transformations Involving the Bromine Atom

The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions, a cornerstone of modern drug development. The C-F bond is significantly less reactive under these conditions, allowing for high selectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl or vinyl substituents at the 2-position.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, coupling the aryl bromide with primary or secondary amines, anilines, or amides.

-

Sonogashira Coupling: The introduction of terminal alkynes is achieved via palladium/copper co-catalyzed coupling, leading to the formation of aryl alkynes.

Applications in Medicinal Chemistry

The substitution pattern of this compound makes it an ideal precursor for constructing scaffolds found in many biologically active molecules. Its utility is particularly evident in the synthesis of heterocyclic compounds. For instance, a structurally similar compound, 6-bromo-2-fluoro-3-methylbenzaldehyde, has been used in an improved synthesis of a key intermediate for 5-bromo-2-methylamino-8-methoxyquinazoline, a scaffold relevant to drug discovery.[13] The presence of the ortho-bromo and fluoro substituents allows for directed cyclization strategies to form fused ring systems.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. This compound is classified with several hazards that necessitate careful management.

Hazard Identification

The compound is associated with the following GHS hazard statements:

GHS Pictogram: GHS07 (Exclamation mark)

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][15] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][15]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[14][15]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

-

Hygiene: Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke in the work area.[15]

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][14] Seek medical attention if you feel unwell.[7]

-

Skin Contact: Wash the affected area with plenty of soap and water.[7][14] If irritation occurs, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes.[7][14] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice.[7][14]

-

Ingestion: Rinse mouth with water.[7] Call a POISON CENTER or doctor if you feel unwell.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

-

Recommended storage is often refrigerated (2-8 °C) or under an inert atmosphere (nitrogen).[6]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its dense and strategically positioned functional groups. Its capacity for selective, sequential modification via both classical and modern synthetic methodologies makes it a powerful tool for medicinal chemists and researchers. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, is essential for unlocking its full potential in the rapid construction of complex molecules for drug discovery and materials science.

References

- Smolecule. (2023, August 15). Buy this compound | 154650-16-5.

- Sigma-Aldrich. This compound | 154650-16-5.

- Fisher Scientific. SAFETY DATA SHEET.

- Apollo Scientific. 2-Bromo-6-(trifluoromethyl)benzaldehyde Safety Data Sheet.

- Ossila. (2023, June 27). 2-Bromo-6-fluorobenzaldehyde - SAFETY DATA SHEET.

- Angene. This compound | 154650-16-5.

- Echemi. 154650-16-5, this compound Properties.

- AKSci. 154650-16-5 this compound.

- Fluoromart. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.

- NROChemistry. Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.

- PubChem. This compound | C8H6BrFO | CID 19007376.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- AOBChem USA. This compound.

- Sigma-Aldrich. This compound | 154650-16-5.

Sources

- 1. Buy this compound | 154650-16-5 [smolecule.com]

- 2. Angene - this compound | 154650-16-5 | MFCD11520666 | AG007FTQ [japan.angenechemical.com]

- 3. echemi.com [echemi.com]

- 4. 154650-16-5 this compound AKSci X3303 [aksci.com]

- 5. This compound | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aobchem.com [aobchem.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Introduction

2-Bromo-6-fluoro-3-methylbenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique substitution pattern, featuring an aldehyde functional group alongside bromine, fluorine, and methyl moieties, makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] For researchers, drug development professionals, and synthetic chemists, a thorough understanding of this compound's physical properties is not merely academic; it is fundamental to its effective handling, reaction design, purification, and storage.

This guide provides a comprehensive overview of the core physical properties of this compound, supported by established experimental protocols. The narrative is designed to offer not just data, but actionable insights into the causality behind these properties and the methodologies used for their determination.

Section 1: Chemical Identity and Core Physical Properties

A precise understanding of a compound's identity and fundamental physical constants is the bedrock of its application in research and development. The following tables summarize the key identifiers and quantitative physical data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 154650-16-5 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrFO | [1][4] |

| Molecular Weight | 217.03 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][2][4] |

| InChI Key | HORDCPFFRDZLRG-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)C=O)Br | [1] |

Table 2: Core Physical Properties

| Property | Value | Source(s) |

| Physical Form | White to Yellow Solid | [2] |

| Boiling Point | 248.1 °C (Predicted) | [5] |

| Flash Point | 103.9 °C (Predicted) | [5] |

| XLogP3 | 2.5 (Predicted) | [4] |

| Purity | Typically ≥95% | [3][6] |

Section 2: Lipophilicity and Solubility Profile

The predicted octanol-water partition coefficient (XLogP3) of 2.5 suggests that this compound is moderately lipophilic.[4] This indicates a general preference for non-polar, organic solvents over water. Halogenated benzaldehydes, as a class, are known to be sparingly soluble or insoluble in water, a characteristic driven by the hydrophobic nature of the benzene ring.[7][8][9] The compound is expected to be readily soluble in common organic solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃).[10]

A definitive solubility profile is critical for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to classifying the solubility of this compound, which in turn can suggest the presence of acidic or basic functional groups.

Objective: To determine the solubility of the title compound in a range of representative solvents.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated pipette or dropper

-

Solvents: Deionized Water, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

-

Vortex mixer

Methodology:

-

Sample Preparation: Place approximately 25 mg of the compound into five separate, labeled test tubes.

-

Solvent Addition: To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions. After each addition, vortex the mixture vigorously for 30 seconds. Observe for dissolution.

-

Observation: If the compound dissolves completely in water, it is classified as water-soluble. If not, proceed to the next steps with the remaining tubes.

-

Organic Solvent Test: To the second tube, add 0.75 mL of diethyl ether in portions, vortexing after each addition. Observe for dissolution.

-

Aqueous Acid/Base Tests: To the remaining three tubes, add 0.75 mL of 5% HCl, 5% NaOH, and 5% NaHCO₃ respectively. Vortex each tube vigorously.

-

Interpretation:

-

Solubility in 5% NaOH: Indicates the compound may have an acidic functional group (e.g., phenol, carboxylic acid).

-

Solubility in 5% NaHCO₃: Suggests a strongly acidic group, such as a carboxylic acid.

-

Solubility in 5% HCl: Indicates the presence of a basic functional group, most commonly an amine.

-

Insolubility in all: Confirms the compound is a neutral, water-insoluble organic solid.

-

Caption: Workflow for qualitative solubility testing.

Section 3: Thermal Properties - Melting Point Determination

The melting point is one of the most characteristic physical properties of a crystalline solid and serves as a primary indicator of purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range. While a specific melting point for this compound is not consistently reported across public databases, its determination is straightforward using standard laboratory equipment.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a Mel-Temp apparatus or a similar device, a standard and reliable method for determining the melting point of a solid organic compound.[11]

Objective: To accurately determine the melting point range of this compound.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or equivalent

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. Gently press the open end of a capillary tube into the powder until a small amount of solid enters the tube.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[11][12]

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid heating to get a rough estimate.[11] This saves time during the precise measurement.

-

Apparatus Setup: Allow the apparatus to cool to at least 20°C below the approximate melting point. Place the packed capillary tube into the sample holder of the Mel-Temp.

-

Precise Determination: Set the apparatus to heat at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[11] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.

-

Observation and Recording: Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂.

Caption: Standard workflow for capillary melting point determination.

Section 4: Spectroscopic and Analytical Characterization

While not classical physical properties, spectroscopic data are indispensable for verifying the structural integrity and purity of a compound. For this compound, techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive chemical fingerprint. This analytical data is typically available from commercial suppliers upon request and should be consulted to confirm the identity of the material before use.

Section 5: Safety, Handling, and Storage

Proper safety and handling procedures are paramount when working with any chemical intermediate. This compound possesses moderate acute toxicity and is an irritant.

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statements | H302 | Harmful if swallowed. | [13] |

| H315 | Causes skin irritation. | [13] | |

| H319 | Causes serious eye irritation. | [13] | |

| H335 | May cause respiratory irritation. | [13] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][14] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials.

-

Recommended storage is under refrigeration (2-8°C).[2]

First-Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a solid, moderately lipophilic compound with predictable solubility in organic solvents. Its physical properties are central to its role as a synthetic intermediate. While many of its core properties can be estimated or are available from suppliers, the experimental determination of its melting point and a comprehensive solubility profile are crucial, yet straightforward, procedures for any researcher intending to use this compound. Adherence to the safety and handling protocols outlined in this guide will ensure its effective and safe utilization in the laboratory.

References

-

Mel-Temp Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Scope of substituted benzaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

-

Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved from [Link]

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

This compound | 154650-16-5. (n.d.). Angene. Retrieved from [Link]

-

Benzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]

-

Benzaldehyde | C6H5CHO | CID 240. (n.d.). PubChem. Retrieved from [Link]

-

This compound | C8H6BrFO | CID 19007376. (n.d.). PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET: 2-Bromo-3-fluorobenzaldehyde. (2024, March 13). Fisher Scientific. Retrieved from [Link]

-

6-Bromo-2-fluoro-3-methylbenzaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

-

2-Bromo-5-chloro-6-fluoro-3-methylbenzaldehyde | C8H5BrClFO. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Buy this compound | 154650-16-5 [smolecule.com]

- 2. This compound | 154650-16-5 [sigmaaldrich.cn]

- 3. Angene - this compound | 154650-16-5 | MFCD11520666 | AG007FTQ [japan.angenechemical.com]

- 4. This compound | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 154650-16-5 this compound AKSci X3303 [aksci.com]

- 7. mdpi.com [mdpi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. echemi.com [echemi.com]

- 14. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

2-Bromo-6-fluoro-3-methylbenzaldehyde molecular formula C8H6BrFO

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound, with the molecular formula C₈H₆BrFO, is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile intermediate in the fields of organic synthesis and medicinal chemistry. The strategic placement of its reactive handles—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—on the benzene ring offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers robust synthetic strategies, detailed physicochemical and spectroscopic characterization, an analysis of its chemical reactivity, and a discussion of its proven utility as a key building block in the synthesis of complex, biologically active molecules. The content synthesizes theoretical principles with practical, field-proven insights to serve as an essential resource for leveraging this compound in advanced research and development programs.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast range of pharmaceuticals, agrochemicals, and materials.[1] The specific compound, this compound, is of particular interest due to its dense and strategically arranged functionalization. The aldehyde group serves as a versatile anchor for a multitude of transformations, including reductive aminations, oxidations, and olefination reactions. The ortho-bromo and ortho-fluoro substituents create a unique electronic environment and provide distinct handles for orthogonal cross-coupling reactions, a cornerstone of modern drug synthesis.

The presence of fluorine is especially significant in medicinal chemistry. Fluorine substitution can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] The bromine atom, often used in Suzuki, Heck, or Sonogashira couplings, allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This guide aims to provide the foundational knowledge required to effectively utilize this potent building block.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 154650-16-5 | [3][4] |

| Molecular Formula | C₈H₆BrFO | [3][4] |

| Molecular Weight | 217.03 g/mol | [3][4] |

| Appearance | White to Yellow Solid | |

| Boiling Point | 248.1°C at 760 mmHg (Predicted) | [5] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas | [5] |

| SMILES | CC1=C(C(=C(C=C1)F)C=O)Br | [3][4] |

| InChIKey | HORDCPFFRDZLRG-UHFFFAOYSA-N | [3][4] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Synthesis and Manufacturing Pathways

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control regioselectivity. For this compound, a logical and efficient approach involves the late-stage introduction of the aldehyde group onto a pre-functionalized benzene ring via a directed ortho-metalation (DoM) reaction.[7] This strategy offers superior control compared to electrophilic aromatic substitution on less activated rings.

The proposed starting material is 1-Bromo-3-fluoro-2-methylbenzene , which is commercially available. The fluorine atom is a powerful ortho-directing group for lithiation, making the C6 position (ortho to fluorine) the most acidic proton on the ring.[8]

Recommended Synthetic Protocol: Directed ortho-Metalation

This protocol is based on well-established procedures for the ortho-formylation of halogenated aromatics.[2]

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Base Preparation: The THF is cooled to -75°C using a dry ice/acetone bath. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equivalents) is added slowly. LiTMP is often preferred for sterically hindered or sensitive substrates to prevent side reactions.[2]

-

Lithiation: 1-Bromo-3-fluoro-2-methylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous THF, is added dropwise to the cooled base solution, ensuring the internal temperature remains below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine atom strongly directs the deprotonation to the adjacent C6 position.

-

Formylation (Quenching): Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70°C. The reaction is stirred for an additional 1-2 hours at this temperature.

-

Workup: The reaction is slowly warmed to -20°C and then quenched by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate or tert-butyl methyl ether.[2] The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: Directed ortho-metalation (DoM) synthesis of the target compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

δ ~10.4 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet far downfield.

-

δ ~7.5-7.7 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H4.

-

δ ~7.1-7.3 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H5.

-

δ ~2.4 ppm (s, 3H, -CH₃): The methyl protons appear as a singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The chemical shifts are estimated based on the base value of benzene (128.5 ppm) and known additive effects.

-

δ ~188-192 ppm (-CHO): The aldehyde carbonyl carbon.

-

δ ~160-165 ppm (d, ¹JCF, C-F): The carbon directly attached to fluorine will appear as a doublet with a large coupling constant.

-

δ ~115-140 ppm (multiple signals, Ar-C): The remaining four aromatic carbons. The carbon bearing the bromine (C-Br) is expected around 115-120 ppm, while the carbon bearing the methyl group (C-CH₃) would be around 135-140 ppm.

-

δ ~18-22 ppm (-CH₃): The methyl carbon.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective transformations.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[3]

-

Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is achieved with mild reducing agents such as sodium borohydride (NaBH₄).[3]

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing amine functionalities. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond.

-

Wittig and Related Reactions: The aldehyde serves as an excellent electrophile for olefination reactions to form substituted alkenes.

Reactions of the Aromatic Halogens

The bromine and fluorine atoms offer orthogonal sites for metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions.

-

Suzuki Coupling: The bromine atom can be selectively coupled with a wide variety of boronic acids or esters under palladium catalysis to form a new C-C bond, leaving the fluorine atom intact for potential later-stage functionalization.

-

Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based nucleophiles, forming substituted anilines.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in potent, biologically active molecules. Its utility is best demonstrated through its application as a key intermediate in the synthesis of complex therapeutic agents.

A closely related isomer, 6-Bromo-2-fluoro-3-methylbenzaldehyde , has been documented as a key precursor in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline.[9] Quinazoline scaffolds are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.

Furthermore, structurally similar benzaldehydes are employed in the synthesis of novel therapeutics. For example, a patent for benzenesulfonamide compounds, designed as voltage-gated sodium channel modulators for treating epilepsy, utilizes a 2-bromo-3-fluoro-6-methoxybenzaldehyde intermediate.[10] This highlights the value of this specific substitution pattern in constructing molecules for neurological disorders. The title compound, this compound, is an ideal starting point for creating analogous structures or building diverse chemical libraries for screening against various biological targets.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for accelerating drug discovery and development programs. Its well-defined regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for molecular construction. The synthetic routes are scalable and rely on established, reliable methodologies like directed ortho-metalation. As the demand for novel, structurally complex, and fluorinated drug candidates continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, making it a staple in the modern medicinal chemist's toolbox.

References

-

PubChem. (n.d.). This compound | C8H6BrFO | CID 19007376. Available at: [Link]

-

AOBChem USA. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

- Snieckus, V. (1990). Directed ortho metalation.

- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

- Casiraghi, G., et al. (1980). A Novel and Efficient ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865.

- Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

-

MySkinRecipes. (n.d.). 6-bromo-2-fluoro-3-methylbenzaldehyde. Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

- 3. Buy this compound | 154650-16-5 [smolecule.com]

- 4. This compound | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 154650-16-5 [sigmaaldrich.com]

- 6. aobchem.com [aobchem.com]

- 7. PubChemLite - this compound (C8H6BrFO) [pubchemlite.lcsb.uni.lu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 10. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

Synthesis of 2-Bromo-6-fluoro-3-methylbenzaldehyde: A Comprehensive Technical Guide

An In-depth Exploration of Synthetic Strategies for a Key Pharmaceutical Intermediate

Abstract

2-Bromo-6-fluoro-3-methylbenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the aromatic ring, along with a reactive aldehyde functionality, makes it a versatile intermediate for the construction of complex molecular architectures.[1] This technical guide provides a detailed overview of the primary synthetic routes to this compound, offering insights into the reaction mechanisms, experimental protocols, and comparative analysis of the different approaches. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource.

Introduction: The Significance of this compound

Substituted benzaldehydes are fundamental intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. The specific compound, this compound (CAS No: 154650-16-5), has garnered interest due to its utility in the development of novel therapeutic agents.[2] The presence of orthogonal halogen substituents (bromine and fluorine) allows for selective functionalization through various cross-coupling reactions, while the aldehyde group provides a handle for further transformations such as reductive amination, oxidation, and olefination.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrFO | [4][5] |

| Molecular Weight | 217.03 g/mol | [1][4] |

| Appearance | White to Yellow Solid | [6] |

| CAS Number | 154650-16-5 | [1][7] |

| IUPAC Name | This compound | [4][6] |

| SMILES | CC1=C(C(=C(C=C1)F)C=O)Br | [1][4] |

| InChI Key | HORDCPFFRDZLRG-UHFFFAOYSA-N | [1][4][6] |

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to this compound have been reported, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. The most prominent strategies are detailed below.

Route 1: From 2-Bromo-6-fluorotoluene via Benzylic Bromination and Oxidation

This two-step approach is analogous to a patented method for the synthesis of the related compound, 2-bromo-6-fluorobenzaldehyde.[8][9] It involves the initial free-radical bromination of the methyl group of 2-bromo-6-fluorotoluene, followed by oxidation of the resulting benzyl bromide to the desired aldehyde.

Step 1: Synthesis of 2-Bromo-6-fluoro-3-methylbenzyl bromide

The first step involves the selective bromination of the benzylic position. This is typically achieved using a radical initiator under photolytic conditions.

-

Causality of Experimental Choices: The use of a light source (e.g., an iodine-tungsten lamp) is crucial for the homolytic cleavage of the bromine source, initiating the radical chain reaction.[8] Dichloromethane is a common solvent due to its inertness under these conditions. The reaction progress is monitored by Gas Chromatography (GC) to ensure complete consumption of the starting material.

Step 2: Kornblum Oxidation to this compound

The resulting benzyl bromide is then oxidized to the aldehyde. The Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) as the oxidant, is a suitable method for this transformation.[8]

-

Trustworthiness of the Protocol: This oxidation method is well-established and generally provides good yields for the conversion of benzylic halides to aldehydes. The use of sodium bicarbonate as a mild base is important to neutralize the hydrobromic acid formed during the reaction.[8] The final product is purified by silica gel column chromatography.

Diagram 1: Synthesis via Benzylic Bromination and Kornblum Oxidation.

Route 2: Directed Ortho-Metalation of 1-Bromo-3-fluoro-2-methylbenzene

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[10][11][12] In this approach, a directing group guides a strong base to deprotonate a specific ortho position, creating a nucleophilic arylmetal species that can then be trapped with an electrophile. For the synthesis of this compound, the fluorine atom can act as an ortho-directing group.

The proposed synthesis would involve the deprotonation of 1-bromo-3-fluoro-2-methylbenzene at the position ortho to the fluorine, followed by quenching with a formylating agent.

-

Expertise & Experience: The choice of the organolithium reagent and reaction conditions is critical for the success of this reaction. Lithium amides, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), are often used to avoid nucleophilic attack on the aromatic ring, which can be a competing pathway with alkyllithium bases.[11] The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the aryllithium intermediate.

Experimental Protocol (Hypothetical):

-

Dissolve 1-bromo-3-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of a strong, non-nucleophilic base (e.g., LiTMP) and stir for a specified time to allow for complete metalation.

-

Add a suitable formylating agent, such as N,N-dimethylformamide (DMF).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Diagram 2: Synthesis via Directed Ortho-Metalation and Formylation.

Other Potential Synthetic Routes

While less detailed in the readily available literature for this specific compound, other classical organic reactions could be adapted for the synthesis of this compound.

-

Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like DMF. A potential precursor for this route would be 1-bromo-3-fluoro-2-methylanisole.[1]

-

Friedel-Crafts Acylation: This reaction could introduce the formyl group (or a precursor) onto the aromatic ring. For instance, the Friedel-Crafts acylation of 2-bromo-6-fluoro-3-methylaniline with formyl chloride could be a possible, though likely challenging, route.[1]

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, an aldehyde proton around 10 ppm, and a methyl singlet around 2.5 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the aldehyde carbonyl carbon (~190 ppm), and the methyl carbon. |

| IR Spectroscopy | A strong carbonyl stretch for the aldehyde group (~1700 cm⁻¹), and C-H stretching and bending frequencies for the aromatic ring and methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom. |

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through multiple synthetic pathways. The two-step route involving benzylic bromination and subsequent oxidation of 2-bromo-6-fluorotoluene appears to be a practical and scalable option, with precedence from a similar patented synthesis. The directed ortho-metalation strategy offers a more direct approach, though it may require careful optimization of reaction conditions.

As a versatile intermediate, this compound is expected to continue to play a significant role in the discovery and development of new pharmaceuticals and agrochemicals.[2] Further research into more efficient, cost-effective, and environmentally friendly synthetic methods for this compound is warranted.

References

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. [Link]

- Google Patents. (n.d.). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. [Link]

-

PubChemLite. (n.d.). This compound (C8H6BrFO). [Link]

-

AOBChem USA. (n.d.). This compound. [Link]

-

Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]

-

Unblog.fr. (n.d.). 07- DIRECTED ORTHO METALATION | Jacques Mortier. [Link]

-

Andrew G Myers Research Group. (n.d.). Directed (ortho) Metallation. [Link]

-

MySkinRecipes. (n.d.). 6-Bromo-2-fluoro-3-methylbenzaldehyde. [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]

Sources

- 1. Buy this compound | 154650-16-5 [smolecule.com]

- 2. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 3. 6-Bromo-2-fluoro-3-methylbenzaldehyde [myskinrecipes.com]

- 4. This compound | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H6BrFO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 154650-16-5 [sigmaaldrich.com]

- 7. aobchem.com [aobchem.com]

- 8. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ias.ac.in [ias.ac.in]

- 11. uwindsor.ca [uwindsor.ca]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Structural Analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Bromo-6-fluoro-3-methylbenzaldehyde, a halogenated aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.[1] Given the limited availability of published experimental data for this specific compound, this guide integrates foundational knowledge with established analytical methodologies and incorporates data from the closely related analogue, 2-bromo-3-methylbenzaldehyde, as a practical exemplar for spectroscopic interpretation. The guide delves into the theoretical underpinnings of its molecular structure, outlines detailed protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), and discusses the potential of X-ray crystallography and computational chemistry in elucidating its three-dimensional architecture and electronic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted benzaldehydes.

Introduction and Molecular Overview

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆BrFO and a molecular weight of approximately 217.03 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom at the 2-position, a fluorine atom at the 6-position, a methyl group at the 3-position, and an aldehyde functional group at the 1-position. This unique combination of substituents, including two different halogens and a methyl group, imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential as a building block in the synthesis of more complex chemical entities.[1] The presence of the aldehyde group, along with the reactive halogen atoms, makes it a versatile intermediate for various organic transformations.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 154650-16-5 | [1][2] |

| Molecular Formula | C₈H₆BrFO | [1][2] |

| Molecular Weight | 217.03 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CC1=C(C(=C(C=C1)F)C=O)Br | [1][2] |

| Boiling Point | 248.1 °C at 760 mmHg (Predicted) | |

| Flash Point | 103.9 °C (Predicted) |

Synthesis and Spectroscopic Characterization Workflow

The synthesis of this compound can be approached through several routes, including the bromination and subsequent fluorination of 3-methylbenzaldehyde, or through formylation reactions like the Vilsmeier-Haack or Friedel-Crafts acylation.[1] Following synthesis, a rigorous structural characterization is imperative to confirm the identity and purity of the compound. The typical workflow for this process is outlined below.

Caption: Workflow for the synthesis and structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information for structure confirmation.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the methyl protons.

-

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons (Ar-H): There are two protons on the aromatic ring. Their chemical shifts will be influenced by the electronic effects of the bromine, fluorine, methyl, and aldehyde substituents. They are expected to appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm), with their coupling patterns providing information about their relative positions.

-

Methyl Protons (-CH₃): The protons of the methyl group will resonate in the upfield region, likely as a singlet around δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.

-

Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 185-195 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbons attached to the electronegative bromine and fluorine atoms will be significantly affected. The carbon bearing the fluorine atom will also exhibit C-F coupling.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, typically around δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the synthesized compound.

Materials:

-

Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard

-

Pasteur pipette and filter plug (e.g., cotton or glass wool)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small drop of TMS to the solution to serve as a chemical shift reference (δ 0.00 ppm).

-

Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Spectral Features

The FTIR spectrum of this compound will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected in the region of 1680-1715 cm⁻¹. The exact position will be influenced by the electronic effects of the substituents on the aromatic ring.

-

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ for the C-H stretch of the aldehyde group.

-

Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-H Stretch (Aromatic and Methyl): C-H stretching vibrations for the aromatic ring will appear above 3000 cm⁻¹, while those for the methyl group will be just below 3000 cm⁻¹.

-

C-Br and C-F Stretches: The carbon-halogen stretching vibrations are expected in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The C-F stretch is usually stronger and at a higher wavenumber than the C-Br stretch.

Experimental Protocol for FTIR Spectroscopy (ATR)

Objective: To obtain an infrared spectrum of the compound to identify its functional groups.

Materials:

-

Sample of this compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for the analysis of volatile and semi-volatile compounds like substituted benzaldehydes.

Expected Mass Spectrum Features

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.03 g/mol ). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) of approximately equal intensity.

-

Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1) and the loss of the formyl group (M-29). Further fragmentation of the aromatic ring can also occur. The presence of the bromine and fluorine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Sample of this compound

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the column's stationary phase. A suitable temperature program for the GC oven should be used.

-

Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

X-ray Crystallography and Computational Modeling

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Workflow for X-ray Crystallography:

Sources

2-Bromo-6-fluoro-3-methylbenzaldehyde spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-3-methylbenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 154650-16-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering predictive insights and standardized protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, this guide serves as a practical tool for compound verification and quality control.

Introduction: The Structural and Synthetic Context

This compound is a polysubstituted aromatic aldehyde with the molecular formula C₈H₆BrFO.[3] Its synthetic value lies in the orthogonal reactivity of its functional groups: the aldehyde for nucleophilic additions or reductive aminations, the bromine for cross-coupling reactions, and the fluorine atom which can modulate physicochemical properties such as lipophilicity and metabolic stability in derivative compounds. Accurate and unambiguous characterization is therefore critical to ensure the integrity of subsequent synthetic steps.

This guide outlines a systematic approach to confirming the structure of this compound. We will delve into the predicted spectroscopic data, grounding these predictions in fundamental principles and data from analogous structures. Furthermore, we provide robust, self-validating experimental protocols to acquire high-quality data.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring dictates the entire spectroscopic profile of the molecule. Understanding these influences is key to interpreting the resulting data.

Caption: Molecular structure of this compound with atom numbering.

-

Aldehyde Group (-CHO): The strongly electron-withdrawing and anisotropic nature of the carbonyl will significantly deshield the aldehyde proton (H7) and its attached carbon (C7) in NMR. It will also produce a strong, characteristic C=O stretching vibration in the IR spectrum.

-

Bromine and Fluorine: These electronegative halogens will induce dipole moments and influence the chemical shifts of adjacent carbons and protons. The fluorine atom, with a nuclear spin of ½, will cause characteristic splitting (J-coupling) in both ¹H and ¹³C NMR spectra for nearby nuclei.

-

Methyl Group (-CH₃): This electron-donating group will slightly shield nearby nuclei. It will provide a sharp singlet in the ¹H NMR spectrum and a characteristic signal in the aliphatic region of the ¹³C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) would provide an unambiguous structural assignment.

Predicted ¹H NMR Spectrum

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | H7 (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond. |

| 7.2 - 7.4 | Doublet of doublets (dd) | 1H | H4 | Coupled to both H5 (³JHH, ortho coupling, ~8 Hz) and the fluorine atom (⁴JF-H, meta coupling, ~5-7 Hz). |

| ~7.1 | Doublet (d) | 1H | H5 | Primarily coupled to H4 (³JHH, ~8 Hz). Any coupling to the fluorine atom would be long-range and likely small (⁵JF-H, <1 Hz). |

| ~2.4 | Singlet (s) | 3H | H8 (-CH₃) | The methyl protons are in an aliphatic environment and are not coupled to other protons, resulting in a singlet. |

Predicted ¹³C NMR Spectrum

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Reference: CDCl₃ at δ 77.16 ppm

| Predicted Signal (δ, ppm) | Assignment | Rationale |

| ~188 | C7 (C=O) | The aldehyde carbonyl carbon is significantly deshielded, appearing at a very high chemical shift, a characteristic feature for aldehydes.[4] |

| ~160 (d, ¹JC-F ≈ 250 Hz) | C6 | Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a strong one-bond coupling. |

| ~135 | C3 | Substituted with the methyl group. |

| ~132 | C5 | Aromatic CH carbon. |

| ~128 (d, ²JC-F ≈ 15-20 Hz) | C1 | Ipso-carbon to the aldehyde, shifted downfield and coupled to the fluorine atom over two bonds. |

| ~125 (d, ²JC-F ≈ 20-25 Hz) | C2 | Ipso-carbon to the bromine, shifted downfield and coupled to the fluorine atom over two bonds. |

| ~118 (d, ³JC-F ≈ 3-5 Hz) | C4 | Aromatic CH carbon, its chemical shift is influenced by the ortho-bromine and its position relative to fluorine. |

| ~19 | C8 (-CH₃) | Typical chemical shift for a methyl group attached to an aromatic ring. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh and dissolve 10-15 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5]

-

Internal Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.[5]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 45° pulse, 2-second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 45° pulse, 2-second relaxation delay).

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the spectra using the TMS signal (¹H) or the residual solvent signal (¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.

Predicted IR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3050 - 3100 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the benzene ring. |

| 2920 - 2960 | C-H Aliphatic Stretch | Medium | From the methyl group. |

| 2820 & 2720 | C-H Aldehyde Stretch | Medium (often sharp) | A highly characteristic pair of bands for the aldehyde C-H bond (Fermi resonance). |

| 1700 - 1715 | C=O Carbonyl Stretch | Strong | A very strong and sharp absorption typical for aromatic aldehydes.[6] |

| 1580 - 1600 | C=C Aromatic Stretch | Medium-Strong | Skeletal vibrations of the benzene ring. |

| 1200 - 1250 | C-F Stretch | Strong | A strong band indicating the presence of a carbon-fluorine bond. |

| 550 - 650 | C-Br Stretch | Medium | The carbon-bromine stretch appears in the fingerprint region. |

Experimental Protocol for IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber. Identify the key absorption bands and compare them with predicted values.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%).[5]

-

m/z ≈ 216 (for C₈H₆⁷⁹BrFO)

-

m/z ≈ 218 (for C₈H₆⁸¹BrFO)

-

These two peaks should have a relative intensity ratio of approximately 1:1.[5]

-

-

Key Fragments:

-

[M-H]⁺ (m/z 215/217): Loss of the aldehydic hydrogen is a common fragmentation pathway.

-

[M-CHO]⁺ (m/z 187/189): Loss of the formyl radical (-CHO) is a characteristic fragmentation for benzaldehydes.

-

[M-Br]⁺ (m/z 137): Loss of the bromine radical.

-

The predicted m/z for the [M+H]⁺ adduct is 216.96588 and for the [M+Na]⁺ adduct is 238.94782.[7]

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard.

-

Set the Electrospray Ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for small molecules in positive ion mode.

-

-

Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Analyze the spectrum to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) and confirm that its mass corresponds to the expected molecular weight of 217.04 g/mol .[8]

Caption: A generalized workflow for the spectroscopic characterization of the title compound.

Summary of Spectroscopic Data

| Technique | Key Feature | Predicted Value/Observation |

| ¹H NMR | Aldehyde Proton | ~10.4 ppm (s, 1H) |

| Aromatic Protons | 7.1 - 7.4 ppm (2H) | |

| Methyl Protons | ~2.4 ppm (s, 3H) | |

| ¹³C NMR | Carbonyl Carbon | ~188 ppm |

| C-F Carbon | ~160 ppm (d, ¹JC-F ≈ 250 Hz) | |

| IR | C=O Stretch | 1700 - 1715 cm⁻¹ (strong) |

| C-H Aldehyde Stretch | 2820 & 2720 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z ≈ 216 and 218 (1:1 ratio) |

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. The characteristic signals—the downfield aldehyde proton in ¹H NMR, the high-frequency carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the distinct isotopic pattern of the molecular ion in MS—provide a unique spectroscopic fingerprint. This guide provides the predictive data and robust methodologies necessary for researchers to confidently identify and verify the purity of this versatile chemical intermediate.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

PubChemLite. This compound (C8H6BrFO). Available at: [Link]

-

PubChem. This compound | C8H6BrFO | CID 19007376. Available at: [Link]

-

ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available at: [Link]

-

AOBChem USA. This compound. Available at: [Link]

- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Available at: [Link]

-

NIST WebBook. Benzaldehyde, 3-methyl-. Available at: [Link]

Sources

- 1. Buy this compound | 154650-16-5 [smolecule.com]

- 2. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 3. This compound | C8H6BrFO | CID 19007376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Benzaldehyde, 3-methyl- [webbook.nist.gov]

- 7. PubChemLite - this compound (C8H6BrFO) [pubchemlite.lcsb.uni.lu]

- 8. 154650-16-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-6-fluoro-3-methylbenzaldehyde